Methyl 2-aminohept-5-ynoate
Description
Context of α-Amino-ω-Alkynoate Esters as Advanced Synthetic Intermediates
α-Amino-ω-alkynoate esters are a class of non-canonical amino acids that serve as versatile building blocks in organic synthesis. nih.govnih.gov Their structure is characterized by an amino group and an ester group at the alpha (α) position, and a terminal alkyne (a carbon-carbon triple bond) at the opposite end (omega, ω) of the carbon chain. This unique combination of functional groups provides multiple points for chemical modification, making them valuable intermediates for constructing complex molecules. rsc.org
The amino ester portion is a fundamental component of peptides and proteins, and its presence allows for the incorporation of these unnatural amino acids into peptide chains using standard synthesis techniques. The terminal alkyne is a particularly powerful functional group in modern synthetic chemistry. rsc.org It is a key participant in a variety of reliable and high-yielding reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, often referred to as a "click" reaction. rsc.orgchemistryviews.org This reaction allows for the efficient and specific linking of the alkyne-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole ring.
This "click chemistry" approach is widely used in chemical biology, drug discovery, and materials science to conjugate molecules, label biomolecules, and synthesize complex architectures. chemistryviews.org Furthermore, the alkyne group can participate in other transformations such as Sonogashira coupling, Cadiot-Chodkiewicz coupling, and Glaser-Hay coupling, which are methods to form new carbon-carbon bonds. nih.govnih.gov
The biosynthesis of amino acids containing terminal alkynes has also been studied in organisms like bacteria and fungi, highlighting their natural occurrence and the potential for biotechnological production methods. rsc.orgchemistryviews.org
Overview of Research Relevance for Methyl 2-aminohept-5-ynoate
While direct studies on this compound are sparse, its structure suggests significant potential as a research tool and synthetic intermediate. The molecule combines the features of an α-amino acid ester with a terminal alkyne separated by a flexible alkyl chain.
The primary research relevance of this compound would likely be as a bifunctional building block . The amino and ester groups allow it to be treated as an amino acid analogue. It could be used in peptide synthesis to introduce a reactive "handle"—the alkyne group—at a specific position within a peptide sequence. This alkyne can then be used for post-synthetic modification. For example, a fluorescent dye, a drug molecule, or a polymer could be attached to the peptide via a click reaction. rsc.org
The heptynoate backbone provides a specific spatial arrangement between the amino acid core and the terminal alkyne. This defined distance is crucial in applications such as the synthesis of "stapled peptides," where the alkyne is used to create a rigid, cross-linked structure within the peptide. This can enhance the peptide's stability and ability to interact with biological targets.
Furthermore, compounds with similar structures, such as other fluoroalkyl amino acids, have been developed for applications in medical imaging, specifically Positron Emission Tomography (PET). nih.gov The ability to incorporate a functional group suitable for radiolabeling is a key aspect of these tracers. The alkyne in this compound could potentially be used for the attachment of imaging agents.
The synthesis of α-amino esters is a well-established field in organic chemistry, with numerous methods available for their preparation from precursors like α-keto esters. nih.govorganic-chemistry.orgorganic-chemistry.orgmanchester.ac.uk This suggests that, while not widely documented, this compound could be synthesized and made available for research applications.
Table of Chemical Structures and Properties
| Compound Name | Molecular Formula | Molecular Weight | Structure |
| This compound | C₈H₁₃NO₂ | 155.19 g/mol | ![]() |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-aminohept-5-ynoate |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,5-6,9H2,1-2H3 |
InChI Key |
HNYZFZVNUWOXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(C(=O)OC)N |
Origin of Product |
United States |
Mechanistic Investigations Relevant to Methyl 2 Aminohept 5 Ynoate Synthesis and Reactivity
Reaction Mechanism Elucidation through Experimental and Computational Studies
The synthesis of α-amino esters often involves the activation of alkynes or related unsaturated systems by a metal catalyst. Gold-catalyzed reactions, in particular, have been a focal point of mechanistic investigations. A common pathway in gold-catalyzed transformations involving alkynes begins with the coordination of the gold catalyst to the alkyne's triple bond. rsc.org This π-coordination activates the alkyne, making it susceptible to nucleophilic attack. rsc.org
In the context of synthesizing amino acid derivatives, this activation can be followed by several mechanistic steps. For instance, in the intramolecular hydroalkylation of ynamides (amides with a triple bond adjacent to the nitrogen), a proposed mechanism involves the gold-catalyzed generation of a reactive keteniminium ion. acs.org This is followed by a nih.govrsc.org-hydride shift, a cyclization event, and subsequent steps to regenerate the catalyst and form the final product. acs.org Density Functional Theory (DFT) calculations have been instrumental in supporting these proposed pathways, identifying the rate-determining steps, and explaining the reactivity of different substrates. acs.org
Computational studies, often using methods like DFT and semi-empirical calculations (AM1), provide a theoretical rationale for the observed chemical and stereochemical outcomes of a reaction. unimi.it These studies can model transition states and reaction intermediates, offering insights that are often difficult to obtain through experimental means alone. For example, in the context of photoredox catalysis for amino acid synthesis, computational studies have helped to corroborate proposed mechanisms and explain the stereochemical results. rsc.orgresearchgate.net
Experimental techniques also play a vital role. For instance, in the development of a rhodium-catalyzed addition of α-nitroesters to alkynes to form α-amino acid precursors, experimental evidence pointed to an atom-economical pathway involving the isomerization of the alkyne to a Rh(III)-π-allyl electrophile. nih.gov This electrophile is then trapped by the nucleophilic α-nitroester. nih.gov
Table 1: Key Mechanistic Steps in Gold-Catalyzed Alkyne Functionalization
| Step | Description | Supporting Evidence |
| Alkyne Activation | The gold(I) catalyst coordinates to the C≡C triple bond, increasing its electrophilicity. rsc.org | Spectroscopic and computational evidence. rsc.orgacs.org |
| Nucleophilic Attack | A nucleophile (e.g., an amine or carboxylic acid) attacks the activated alkyne. rsc.orgmdpi.com | Isolation or observation of reaction intermediates. acs.org |
| Intermediate Formation | Various intermediates such as vinyl-gold species or keteniminium ions can be formed. rsc.orgacs.org | DFT calculations and trapping experiments. acs.org |
| Rearrangement/Cyclization | Intramolecular rearrangements or cyclizations can occur, leading to more complex structures. acs.orgresearchgate.net | Product analysis and isotopic labeling studies. acs.org |
| Protodeauration/Catalyst Regeneration | The final product is released, and the active gold catalyst is regenerated to complete the catalytic cycle. rsc.orgacs.org | Kinetic studies and catalyst turnover analysis. acs.org |
Stereocontrol Mechanisms in Chiral α-Amino-ω-Unsaturated Ester Formation
Achieving high levels of stereocontrol is a paramount challenge in the synthesis of chiral molecules like methyl 2-aminohept-5-ynoate. The formation of chiral α-amino-ω-unsaturated esters relies on strategies that can effectively control the three-dimensional arrangement of atoms around the newly formed stereocenters. nih.govnih.govnih.gov
One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a reaction, and are subsequently removed. The hydroxypinanone chiral auxiliary, for instance, has been used in the asymmetric alkylation of Schiff bases to produce unsaturated α-amino acids. nih.gov
Another powerful strategy is asymmetric catalysis, where a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. nih.gov Phase-transfer catalysis using chiral catalysts like the Corey-Lygo catalyst is one such method employed for the enantioselective synthesis of unsaturated α-amino acids. nih.gov
The mechanism of stereocontrol often involves the specific geometry of the transition state. In photoredox catalysis for the synthesis of unnatural α-amino acids, a chiral glyoxylate-derived N-sulfinyl imine was used. The stereoselectivity of the C-radical addition was dictated by the facial bias imposed by the chiral sulfinyl group, leading to the preferential formation of one diastereomer. rsc.orgresearchgate.net Computational studies can be used to model these transition states and rationalize the observed stereochemical outcomes. rsc.orgresearchgate.netrsc.org
In rhodium-catalyzed reactions, the choice of a chiral ligand is crucial for inducing asymmetry. nih.gov The ligand coordinates to the metal center and influences the spatial arrangement of the substrates during the key bond-forming steps. Similarly, in gold-catalyzed reactions, chiral ligands can be employed to achieve enantioselective transformations. researchgate.net
Table 2: Strategies for Stereocontrol in α-Amino-ω-Unsaturated Ester Synthesis
| Strategy | Description | Example |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome. nih.gov | Use of hydroxypinanone in the alkylation of Schiff bases. nih.gov |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. nih.govrsc.org | Rhodium-catalyzed addition of α-nitroesters to alkynes with a chiral ligand. nih.gov |
| Substrate Control | A chiral center already present in the substrate directs the formation of new stereocenters. | Not explicitly detailed in the provided context for this specific compound. |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other, leading to an enantioenriched product. researchgate.net | Ir-catalyzed allylation of α-trifluoromethyl aldimine esters followed by kinetic resolution. researchgate.net |
Catalyst Design Principles and Performance Analysis for Relevant Transformations
The design of catalysts for the synthesis of compounds like this compound is guided by the need for high activity, selectivity, and functional group tolerance. The performance of a catalyst is intimately linked to its electronic and steric properties.
For gold catalysts, which are particularly effective for alkyne activation, the choice of ligand is critical. acs.org N-heterocyclic carbene (NHC) ligands, for example, can enhance the stability and catalytic activity of gold complexes. acs.org The electronic properties of the ligand can be tuned to modulate the Lewis acidity of the gold center, thereby influencing its reactivity. Bulky ligands can also play a role in controlling selectivity by creating a sterically demanding environment around the metal center. researchgate.net
In rhodium-hydride catalysis, the design of the catalyst focuses on facilitating the key steps of the catalytic cycle, such as alkyne isomerization and nucleophilic attack. nih.gov The choice of the rhodium precursor and the ligands determines the catalyst's reactivity and selectivity. For instance, increasing the catalyst loading can sometimes improve the yield for less reactive substrates. nih.gov
The performance of a catalyst is typically evaluated based on several metrics:
Conversion: The percentage of the starting material that is converted into products.
Yield: The amount of the desired product obtained.
Selectivity: The preference of the catalyst to form a specific product (regio-, chemo-, and stereoselectivity).
Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and efficiency.
For example, in a gold-catalyzed intramolecular hydroalkylation of ynamides, the IPrAuNTf2 catalyst (where IPr is an NHC ligand) was found to be efficient, requiring only catalytic amounts at room temperature. acs.org The performance can be influenced by factors such as the solvent, temperature, and the presence of additives.
Computational chemistry is also a powerful tool in catalyst design. DFT calculations can predict the effect of different ligands on the catalyst's electronic structure and reactivity, guiding the rational design of new and improved catalysts. acs.org This synergy between experimental and computational approaches accelerates the development of efficient catalytic systems for the synthesis of complex molecules. acs.orgunimi.it
Applications of Methyl 2 Aminohept 5 Ynoate and Its Analogues As Key Building Blocks
Role as Chiral Scaffolds in Complex Organic Synthesis
The concept of "chiral pool synthesis" involves using readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials to construct complex target molecules. nih.govmdpi.com This approach is highly efficient for establishing key stereocenters in optically active compounds. mdpi.com Methyl 2-aminohept-5-ynoate and its analogues fit perfectly within this strategy, acting as chiral scaffolds or building blocks. mdpi.com The inherent chirality at the α-carbon of the amino acid is preserved and transferred to the final product, which is crucial for applications in pharmaceuticals and materials science where specific stereoisomers often exhibit desired activities.
The side chain's unsaturation is a key feature that allows for extensive chemical modification. For instance, the alkene analogue, methyl (S)-2-aminohept-6-enoate, is a known building block used in diversification through cross-metathesis reactions. beilstein-journals.org The alkyne functionality of this compound is particularly useful, enabling reactions such as catalytic hydrogenations to access saturated or alkene-containing side chains, hydration to form ketones, and various cycloaddition reactions. This reactivity makes it a valuable scaffold for creating diverse and complex molecular structures with controlled stereochemistry.
Integration into Peptidomimetic and Macrocyclic Structures
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better cell permeability. nih.gov Macrocycles, particularly cyclic peptides, are a prominent class of molecules in drug discovery that often exhibit high binding affinity and selectivity for biological targets. nih.govmdpi.commdpi.com The incorporation of non-canonical amino acids (ncAAs), like this compound, is a key strategy in the design of both peptidomimetics and macrocycles. nih.govualberta.ca
The unique side chain of this compound can introduce conformational constraints into a peptide backbone, helping to pre-organize the molecule into a bioactive conformation. mdpi.com Furthermore, the alkyne group is a versatile functional handle for macrocyclization. It can participate in ring-closing reactions, such as the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form stable triazole-containing macrocycles. google.comgoogle.com Alkene analogues can undergo ring-closing metathesis (RCM) to form carbocyclic rings. beilstein-journals.orgresearchgate.net These strategies allow for the creation of diverse libraries of macrocyclic peptidomimetics with potential therapeutic applications. mdpi.com For example, the synthesis of neopetrosiamide analogues, which have anti-metastatic activity, involved the use of orthogonally protected carbon-bridge-containing amino acids in solid-phase peptide synthesis (SPPS). ualberta.ca
| Macrocycle/Peptidomimetic Class | Incorporated Non-Canonical Amino Acid (or Analogue) | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Cyclic Tetrapeptides (e.g., Apicidin (B1684140) Analogues) | ω-Oxo Amino Acids | Cross-metathesis followed by hydrogenation | whiterose.ac.uk |
| Neopetrosiamide Analogues | Diaminosuberic Acid Derivatives | Solid-Phase Peptide Synthesis (SPPS) | ualberta.ca |
| Imidazole-based Macrocycles | Various α-Amino Acids | Amide coupling and macrolactamization | mdpi.com |
| Nisin Analogues | Dehydroalanine Precursors | SPPS and on-resin modification | ualberta.ca |
Precursors for Natural Product Cores and Related Derivatives
Many biologically active natural products contain complex amino acid residues. The synthesis of these natural products often relies on the use of versatile, chiral building blocks that can be elaborated into the required structures. mdpi.com Unsaturated amino esters like this compound and its analogues serve as excellent precursors for the cores of several natural products. beilstein-journals.org
A prominent example is the synthesis of 2-aminosuberic acid (Asu), a key component of apicidin F, a cyclic tetrapeptide with histone deacetylase inhibitory (HDACi) properties. beilstein-journals.org A synthetic route to orthogonally protected Asu derivatives starts from an alkene analogue, (S)-2-aminohept-6-enoate ester. beilstein-journals.org This building block undergoes a cross-metathesis reaction, demonstrating how the unsaturated side chain can be functionalized to build the more complex side chain of the target natural product component. beilstein-journals.org Similarly, unsaturated amino acids are used to prepare ω-oxo amino acids, which are key components of cyclic tetrapeptides like apicidin. whiterose.ac.uk The flexibility to modify the side chain through reactions like metathesis allows for the synthesis of a range of natural product analogues with varied chain lengths and functionalities. whiterose.ac.uk
| Natural Product/Core | Precursor Building Block | Significance | Reference |
|---|---|---|---|
| 2-Aminosuberic Acid (Asu) Derivatives | (S)-2-Aminohept-6-enoate ester | Component of HDAC inhibitors like Apicidin F | beilstein-journals.org |
| 8-Oxo-2-aminodecanoic acid (Aoda) Analogues | Serine, Aspartic, or Glutamic acid-derived organozinc reagents | Key component of the cyclic tetrapeptide Apicidin | whiterose.ac.uk |
| (+)-β-Isosparteine | Functionalised ester and N-sulfinylimine fragments | Quinolizidine alkaloid used in asymmetric synthesis | soton.ac.uk |
Development of Novel Non-Canonical Amino Acid Libraries
The creation of libraries of novel non-canonical amino acids (ncAAs) is a powerful strategy in drug discovery and chemical biology. mdpi.commdpi.com These libraries provide a diverse set of building blocks for constructing peptides, peptidomimetics, and proteins with new or enhanced properties. nih.govcaltech.edu NcAAs can introduce beneficial characteristics such as resistance to proteolysis, conformational rigidity, and novel side-chain functionalities for interacting with biological targets. mdpi.com
This compound is an ideal starting point for generating such libraries. The terminal alkyne is a highly versatile functional group that can be derivatized using a multitude of modern synthetic methods. For example, it can undergo:
Click Chemistry: Reaction with various azides to produce a library of triazole-containing ncAAs.
Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to introduce aromatic or extended conjugated systems.
Reduction: Selective reduction to the corresponding (Z)- or (E)-alkene, or full reduction to the saturated alkyl chain, providing access to different geometries and degrees of flexibility.
Hydration/Oxidation: Conversion of the alkyne to a ketone, which can be further modified.
This chemical versatility allows for the parallel synthesis of a large number of structurally diverse amino acids from a single, chiral precursor, greatly expanding the chemical space available for designing novel bioactive molecules. mdpi.com
Utilization in Tracer Molecule Development for Research Models
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research, particularly in oncology. nih.gov The technique relies on the use of tracer molecules that are labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]). Radiolabeled amino acids are particularly effective as PET tracers for imaging brain tumors because of the high amino acid transporter expression in many cancers compared to healthy brain tissue. nih.gov
Non-canonical amino acids are often used to develop these tracers to optimize their biological properties, such as transport across the blood-brain barrier and uptake into tumor cells. nih.gov The synthesis of these tracers requires precursors that can be efficiently and rapidly radiolabeled. The chemical structure of this compound makes it a suitable candidate for development into a PET tracer. The alkyne group provides a specific site for introducing the radioisotope. For example, a common strategy for introducing [¹⁸F] is via nucleophilic substitution on a precursor containing a good leaving group. A multi-step synthesis could convert the alkyne of this compound into a suitable labeling precursor, such as a tosylate or a bromo- or iodo-substituted derivative, which could then be reacted with [¹⁸F]fluoride to generate the final PET tracer. nih.gov
Advanced Analytical Research Techniques for Characterization in Methyl 2 Aminohept 5 Ynoate Studies
Spectroscopic Methods for Structural Assignment (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are fundamental for elucidating the molecular structure of newly synthesized compounds like Methyl 2-aminohept-5-ynoate. Each method provides unique information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination in organic chemistry. msu.edu Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. msu.edulibretexts.org For this compound, the expected chemical shifts (δ) are predicted based on the analysis of similar amino esters and alkyne-containing molecules. pnas.orgdocbrown.info
The ¹H NMR spectrum would display distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment. docbrown.info The ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. msu.edu
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| -OCH₃ | ~3.7 | Singlet (s) | -OCH₃ | ~52 |
| -NH₂ | Broad singlet (br s) | C2 (α-carbon) | ~53 | |
| H-2 (α-proton) | ~3.5 | Triplet (t) | C3 | ~34 |
| H-3 | ~1.8 - 1.9 | Multiplet (m) | C4 | ~15 |
| H-4 | ~2.2 | Multiplet (m) | C5 (Alkyne) | ~80 |
| H-7 (-CH₃) | ~1.7 | Triplet (t) | C6 (Alkyne) | ~75 |
| C7 (-CH₃) | ~3.5 | |||
| C1 (C=O) | ~175 |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for its amine, ester, and alkyne functionalities. libretexts.orgwpmucdn.com The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for every compound. docbrown.info
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 (typically two sharp bands for -NH₂) libretexts.org |
| Alkane (C-H) | Stretch | 2850 - 2960 libretexts.org |
| Alkyne (C≡C) | Stretch | 2100 - 2260 (can be weak or absent for internal alkynes) wpmucdn.com |
| Ester (C=O) | Stretch | 1735 - 1750 docbrown.info |
| Ester (C-O) | Stretch | 1000 - 1300 (two bands) libretexts.org |
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula. uni-saarland.de The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. uni-saarland.de For this compound (C₈H₁₃NO₂), the molecular ion peak (M⁺) would be observed, along with fragment ions resulting from characteristic cleavages, such as the loss of the methoxycarbonyl group.
Predicted Mass Spectrometry Data for this compound
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Key Fragment Ion | [M - COOCH₃]⁺ corresponding to the loss of the methoxycarbonyl group. |
Chromatographic Techniques for Separation and Purity Analysis (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a premier technique for the purification and purity assessment of non-volatile compounds like amino acid esters. pensoft.net A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid for mass spectrometry compatibility. pensoft.netsielc.com The purity of the synthesized this compound can be determined by integrating the area of its corresponding peak in the chromatogram.
Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction and for preliminary purity checks. sioc-journal.cn A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The separated components are visualized, often using a UV lamp or a chemical stain, allowing for a qualitative assessment of the reaction's completion and the presence of impurities. sioc-journal.cn
Determination of Enantiomeric and Diastereomeric Ratios in Synthesized Compounds
The α-carbon (C2) of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. In asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee), which measures the stereoselectivity of the reaction.
Chiral High-Performance Liquid Chromatography (HPLC) The most common and reliable method for determining the enantiomeric ratio of chiral compounds is chiral HPLC. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. pnas.orgnih.gov Columns such as those based on polysaccharide derivatives (e.g., Chiralpak AD) are frequently used for the separation of amino acid derivatives. pnas.orgpnas.org By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. pnas.org
Other Methods While chiral HPLC is dominant, other methods can also be employed. Gas chromatography (GC) on a chiral column can be used, often after converting the amino ester to a more volatile derivative. oup.com Additionally, specialized mass spectrometry techniques, such as fast atom bombardment (FAB-MS) using a chiral host-guest complexation method, have been developed for determining enantiomeric excess without chromatographic separation. rsc.orgrsc.org
Future Research Trajectories and Emerging Paradigms for Methyl 2 Aminohept 5 Ynoate
Exploration of Underexplored Synthetic Routes for Enhanced Efficiency and Atom Economy
The development of efficient synthetic pathways is paramount for the accessibility and utility of specialized molecules like Methyl 2-aminohept-5-ynoate. Future research will likely pivot from traditional multi-step methods towards more streamlined and sustainable approaches that maximize atom economy—the principle of incorporating the maximum number of atoms from reactants into the final product. nih.govrsc.orgjocpr.com
Key research directions include:
Asymmetric Catalytic Synthesis: Producing enantiomerically pure amino acids is crucial for their biological applications. Asymmetric catalytic synthesis is an efficient method for producing optically enriched α-amino acids. qyaobio.com Future work could focus on developing chiral catalysts for the asymmetric alkylation of glycine (B1666218) derivatives or similar precursors to directly install the hept-5-ynoate side chain with high stereocontrol. qyaobio.com
Biomimetic and Bio-inspired Synthesis: Nature utilizes enzymes to construct complex molecules with remarkable efficiency. Researchers are increasingly inspired by these biological pathways. nih.gov A forward-looking approach could involve the discovery or engineering of enzymes capable of synthesizing terminal-alkyne-containing amino acids, a pathway that has been discovered in bacteria. nih.gov While this compound has an internal alkyne, these findings open the door to exploring biocatalytic routes for various alkyne-containing amino acids.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges for Future Research | Key Principle |
|---|---|---|---|
| Traditional Linear Synthesis | Well-established procedures | Low overall yield, poor atom economy, multiple protection/deprotection steps | Step-wise construction |
| Direct C-H Functionalization | High step economy, use of simple precursors | Catalyst development, regioselectivity control | Direct bond formation |
| Asymmetric Catalysis | High enantiomeric purity, catalytic efficiency | Design of specific chiral ligands and catalysts | Stereoselective synthesis |
| Biocatalysis | High selectivity, environmentally benign conditions | Enzyme discovery and engineering, substrate scope limitations | Enzyme-mediated transformation |
Design of Advanced Catalytic Systems for Improved Selectivity and Sustainability
Catalysis is at the heart of modern organic synthesis. For this compound, the design of novel catalytic systems is critical for achieving high selectivity (chemo-, regio-, and stereoselectivity) and sustainability by reducing waste and energy consumption.
Future research in this area will likely focus on:
Chiral Copper(I) Complexes: The catalytic asymmetric introduction of an alkynyl group to an α-imino ester using a chiral Copper(I) complex is a highly effective method for producing optically active unnatural α-amino acids. pnas.org This approach is atom-economical as it generates the nucleophile directly. pnas.org Future studies could optimize ligands, such as bis(oxazolidine)-pyridine (pybox), and reaction conditions to specifically tailor this reaction for the synthesis of this compound with high yield and enantiomeric excess. pnas.org
Palladium and Copper Co-catalysis: Palladium/copper catalyst systems are known to facilitate the reaction of terminal alkynes with various partners. d-nb.info While often used for creating 2-ynamides, the principles could be adapted. Research into novel ligand designs, such as XPhos, can improve catalyst performance and expand the substrate scope, potentially enabling more efficient coupling reactions to construct the backbone of this compound. d-nb.info
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. Asymmetric alkynylation has been achieved using thiourea (B124793) phosphonium (B103445) salt catalysts with alkynylbenziodoxolones as the alkyne source. rsc.org Exploring and designing new organocatalysts for the enantioselective introduction of the alkyne-containing side chain represents a promising, metal-free research avenue.
Table 2: Emerging Catalytic Systems for Alkyne-Amino Acid Synthesis
| Catalyst Type | Metal/Core | Key Advantage | Potential Application for this compound |
|---|---|---|---|
| Pybox Complexes pnas.org | Copper(I) | High enantioselectivity in alkynylation of imino esters. | Direct asymmetric synthesis to set the chiral center. |
| XPhos Systems d-nb.info | Palladium | High activity in cross-coupling reactions. | Efficient formation of C-C bonds in the side chain. |
| Thiourea Derivatives rsc.org | Organocatalyst | Metal-free, lower toxicity. | Asymmetric alkynylation of nucleophilic precursors. |
| Iron Halides nih.gov | Iron(II) | Low cost, earth-abundant metal. | Potential for novel cyclization or addition reactions. |
Expansion of Applications in Chemical Biology Research
The internal alkyne group of this compound makes it a highly valuable tool for chemical biology. This functional group is relatively inert in biological systems but can undergo highly specific and efficient reactions, a concept known as bioorthogonal chemistry.
Future research trajectories will likely exploit the alkyne for:
"Click" Chemistry Probes: The alkyne is a key functional group for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction. this compound could be incorporated into peptides or other biomolecules and subsequently tagged with azide-functionalized reporters like fluorophores or biotin. ljmu.ac.uk This enables the visualization, isolation, and identification of binding partners and the study of metabolic pathways. nih.govnih.gov
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the activity of entire enzyme families directly in native biological systems. frontiersin.org A future direction would be to incorporate this compound into a probe designed to target a specific enzyme class. The alkyne serves as a bioorthogonal handle for downstream analysis after the probe has covalently labeled its protein target. frontiersin.org
Metabolic Labeling: Cells can sometimes incorporate unnatural amino acids into newly synthesized proteins. wikipedia.org Research could investigate whether this compound can be utilized by cellular machinery. If so, it would allow for the alkyne handle to be endogenously incorporated into proteins, enabling proteome-wide analysis of protein synthesis and turnover.
Table 3: Potential Chemical Biology Applications
| Application | Technique | Role of Alkyne Group | Research Goal |
|---|---|---|---|
| Protein Labeling | Click Chemistry | Bioorthogonal handle for ligation with azide-tags. | Visualization and tracking of specific proteins. |
| Target Identification | Activity-Based Protein Profiling | Reporter tag for identifying labeled proteins via mass spectrometry. frontiersin.org | Discovering the protein targets of bioactive molecules. |
| Lipid Metabolism Studies | Metabolic Labeling | Serves as a surrogate for natural lipids to be tracked. nih.gov | Monitoring the distribution and transformation of lipids in cells. |
| Drug Discovery | Combinatorial Synthesis | A versatile building block for creating libraries of complex molecules. frontiersin.org | Screening for new therapeutic agents. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To move from a laboratory curiosity to a readily available chemical tool, the synthesis of this compound must be scalable, safe, and efficient. Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for achieving these goals. amf.ch
Future research will focus on:
Developing Continuous Flow Synthesis: Translating an optimized batch synthesis to a continuous flow process can lead to better control over reaction parameters like temperature and mixing, improving yield and consistency. amf.chnih.gov This is particularly beneficial for handling potentially unstable intermediates or highly exothermic reactions safely. evonik.com The synthesis of complex natural products has already been accelerated using this approach. nih.gov
Automated Synthesis Platforms: Integrating flow reactors with automated control systems and inline purification can create a fully automated platform for the on-demand synthesis of this compound. rsc.orgbeilstein-journals.org Such systems can rapidly optimize reaction conditions and produce material with high purity without manual intervention. mit.edu
Telescoped Reactions: Flow chemistry allows for "telescoping" multiple reaction steps together without intermediate workup and purification. mdpi.comuc.pt A future goal would be to design a multi-step flow sequence that converts simple starting materials into this compound in a single, continuous operation, dramatically improving process efficiency. uc.pt
Table 4: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Advantage of Flow for this compound |
|---|---|---|---|
| Scalability | Difficult, requires larger vessels | Easier, by running longer or in parallel ("numbering-up"). rsc.org | On-demand production from milligram to kilogram scale. |
| Safety | Higher risk with large volumes of hazardous materials | Improved, small reaction volume, better heat transfer. evonik.com | Safer handling of reactive intermediates and reagents. |
| Control | Limited, potential for temperature/concentration gradients | Precise control over temperature, pressure, and residence time. amf.ch | Higher reproducibility and potentially improved selectivity. |
| Automation | Challenging to fully automate | Readily integrated with pumps, sensors, and purification modules. beilstein-journals.orgmit.edu | Enables rapid optimization and unattended production. |
Q & A
Basic: What established synthetic routes are available for Methyl 2-aminohept-5-ynoate, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves coupling terminal alkynes with nitrogen-containing precursors under palladium- or copper-catalyzed conditions. Optimization requires careful control of:
- Catalyst loading (e.g., 5–10 mol% CuI for Sonogashira-type reactions).
- Solvent polarity (e.g., DMF or THF to stabilize intermediates).
- Temperature gradients (e.g., 60–80°C for 12–24 hours).
Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane eluent). Final characterization should include -NMR, -NMR, and HRMS to confirm regioselectivity and purity .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:
- Variable-temperature NMR to detect dynamic equilibria (e.g., enamine-imine tautomerism).
- Comparative solvent studies (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts.
- High-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference.
For conflicting biological activity data, apply meta-analytical frameworks (e.g., PICOT) to standardize variables like assay type, cell lines, and concentration ranges .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
A multi-technique approach is critical:
| Technique | Purpose | Key Parameters |
|---|---|---|
| -NMR | Confirm proton environment | δ 2.1–2.3 ppm (alkynyl protons) |
| IR Spectroscopy | Identify triple bond (C≡C) stretch | ~2100–2260 cm |
| HPLC | Assess purity and retention time | C18 column, acetonitrile/water gradient |
| X-ray Crystallography | Resolve stereochemical ambiguity (if crystalline) | Unit cell parameters, R-factor |
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilic susceptibility at the alkyne terminus.
- Nucleophilic attack patterns on the amide group.
Molecular dynamics simulations (e.g., AMBER) can predict solvation effects and transition states. Pair computational results with experimental validation via kinetic studies (e.g., rate constants under varying pH) .
Basic: What are the stability considerations for storing this compound?
Answer:
The compound is hygroscopic and prone to oxidation. Recommended protocols:
- Storage : Argon atmosphere at –20°C in amber vials.
- Handling : Use anhydrous solvents (e.g., freshly distilled THF) under inert gas.
Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition products (e.g., lactam formation) .
Advanced: How can researchers design experiments to probe the bioactivity of this compound in enzyme inhibition?
Answer:
Adopt a tiered experimental design:
In silico docking (AutoDock Vina) to screen target enzymes (e.g., kinases, proteases).
In vitro assays (e.g., fluorescence-based inhibition assays) with IC determination.
Structure-activity relationship (SAR) studies using derivatives (e.g., halogen substitutions at the heptynoyl chain).
Control for off-target effects via counter-screening against unrelated enzymes. Report data with 95% confidence intervals and p-values ≤0.05 .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Spill management : Neutralize with activated charcoal; avoid aqueous rinses due to hydrolysis risks.
Refer to SDS documentation for toxicity thresholds (e.g., LD in rodent models) .
Advanced: How can researchers address reproducibility challenges in synthesizing this compound analogs?
Answer:
Document all variables in a reaction passport :
- Catalyst batch (supplier, purity).
- Moisture content in solvents (Karl Fischer titration).
- Stirring rate and reaction vessel geometry.
Use statistical tools (e.g., Design of Experiments, DoE) to identify critical factors. Publish raw data (e.g., NMR FID files) in supplementary materials for peer validation .
Basic: What are the key spectral reference ranges for this compound?
Answer:
| Spectral Data | Expected Range |
|---|---|
| -NMR (CDCl) | δ 1.5–1.7 (m, 2H, CH) |
| -NMR | δ 70–85 (sp-hybridized carbons) |
| IR (KBr) | 3280 cm (N–H stretch) |
Deviations ≥0.1 ppm (NMR) or ±10 cm (IR) warrant reanalysis .
Advanced: What meta-analytical frameworks are suitable for reconciling contradictory biological data on this compound?
Answer:
Apply COSMOS-E guidelines for systematic reviews:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

